molecular formula C8H11F3N2O2 B1477283 Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone CAS No. 2091716-78-6

Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone

Cat. No.: B1477283
CAS No.: 2091716-78-6
M. Wt: 224.18 g/mol
InChI Key: YQKZASUVSMABPW-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone (CAS: 2091716-78-6) is a bicyclic azetidine derivative with a molecular formula of C₈H₁₁F₃N₂O₂ and a molecular weight of 248.19 g/mol. Its structure features two azetidine rings: one substituted with a hydroxyl and trifluoromethyl group at the 3-position, and the other linked via a methanone bridge to the azetidin-3-yl group . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group may participate in hydrogen bonding, influencing receptor interactions .

Properties

IUPAC Name

azetidin-3-yl-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O2/c9-8(10,11)7(15)3-13(4-7)6(14)5-1-12-2-5/h5,12,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKZASUVSMABPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)N2CC(C2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone, also known as 2-amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, efficacy, and potential therapeutic applications of this compound based on recent studies and data.

The molecular formula of this compound is C7H11F3N2O2, with a molecular weight of 212.17 g/mol. Its structure features a trifluoromethyl group, which enhances lipophilicity and biological activity.

PropertyValue
Molecular FormulaC7H11F3N2O2
Molecular Weight212.17 g/mol
PurityTypically 95%

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, azetidinone derivatives have shown promising results in inhibiting the growth of MCF-7 breast cancer cells, suggesting that this compound may possess similar properties. A study demonstrated that related compounds exhibited IC50 values ranging from 10 nM to 50 nM against cancer cell lines .

Enzyme Inhibition

The compound has been evaluated for its potential as an elastase inhibitor. Elastase is an enzyme involved in various pathological conditions, including chronic obstructive pulmonary disease (COPD). Studies have shown that azetidine derivatives can act as effective inhibitors of pancreatic elastase, indicating a potential therapeutic application for respiratory diseases .

Antibacterial Activity

Azetidine derivatives are also noted for their antibacterial properties. The incorporation of the trifluoromethyl group is believed to enhance the antibacterial efficacy of these compounds. For example, a series of azetidinones demonstrated significant antibacterial activity against Gram-positive bacteria .

Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of azetidinone derivatives on the MCF-7 cell line, several compounds were tested for their cytotoxicity using the MTS assay. The results indicated that certain derivatives had an IC50 value below 20 nM, highlighting their potential as anticancer agents.

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of azetidine derivatives against pancreatic elastase. The results showed that some compounds effectively inhibited elastase activity, with IC50 values indicating strong inhibitory potential. This suggests possible applications in treating conditions associated with excessive elastase activity.

Comparison with Similar Compounds

Structural Analogues with Azetidine-Methanone Cores

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name Substituents on Azetidine Ring Molecular Weight (g/mol) Key Features Biological Relevance Reference
Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone 3-hydroxy, 3-(trifluoromethyl) 248.19 High lipophilicity (CF₃), potential CNS penetration Unknown (structural analog studies)
[3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone (Cobimetinib fumarate) 3-hydroxy, 3-(piperidin-2-yl) 1178.7 (hemifumarate) MEK inhibitor; crystalline fumarate salt improves solubility FDA-approved for melanoma
[3-Hydroxy-2-(methoxymethyl)azetidin-1-yl]methanone derivatives (Compound 2/3, ) 3-hydroxy, 2-(methoxymethyl) or 3-hydroxy, 2-(dimethylaminomethyl) ~500–550 (varies) Raf kinase inhibitors; methoxymethyl enhances solubility Preclinical anticancer activity
Azetidin-1-yl(6-chloro-4-methoxypyridin-3-yl)methanone Pyridine substituents (6-Cl, 4-OCH₃) 226.66 Pyridine core; halogen and ether groups Potential kinase inhibitor (structural inference)
(S)-[3-Hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone hydrochloride 3-hydroxy, 3-(piperidin-2-yl) hydrochloride 204.26 (base) Piperidine substitution; hydrochloride salt improves bioavailability Preclinical cancer studies
Key Observations:

Trifluoromethyl vs. Piperidinyl derivatives (e.g., Cobimetinib) show clinical efficacy as MEK inhibitors, suggesting the trifluoromethyl analog may target similar pathways but with altered pharmacokinetics .

Hydroxyl Group Positioning : Compounds with 3-hydroxy substitution (e.g., Cobimetinib, derivatives) exhibit kinase inhibitory activity, implying the hydroxyl group in the target compound may similarly engage active-site residues .

Salt Forms and Solubility : Crystalline salts (e.g., fumarate in Cobimetinib, hydrochloride in compounds) improve solubility and bioavailability. The target compound lacks reported salt forms, which may limit its therapeutic applicability .

Pharmacological Implications

  • Receptor Affinity: suggests that side-chain modifications (e.g., morpholinoethyl to piperidinyl) in cannabinoids drastically alter CB1 receptor binding. By analogy, the trifluoromethyl group in the target compound may optimize receptor interactions compared to bulkier substituents like piperidinyl .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone typically begins with azetidine-3-carboxylic acid or its derivatives, which serve as the azetidine ring precursors. Key intermediates include:

These intermediates enable the introduction of the trifluoromethyl group and hydroxy substituent at the 3-position of the azetidine ring.

General Synthetic Strategy

The preparation involves the following key stages:

  • Esterification and Protection: Conversion of azetidine-3-carboxylic acid to esters (e.g., methyl or tert-butyl esters) using thionyl chloride in methanol or other esterification methods to facilitate subsequent transformations.

  • Sulfonylation: Introduction of good leaving groups such as methanesulfonyl (mesylate) or tosylate groups at the 3-(hydroxymethyl) position to enable nucleophilic substitution.

  • Fluorination/Trifluoromethylation: Conversion of sulfonate intermediates to fluoromethyl or trifluoromethyl derivatives using fluorinating agents like tetra-butylammonium fluoride (TBAF), hydrogen fluoride/trimethylamine, or triflic anhydride in the presence of bases such as triethylamine.

  • Reduction and Cyclization: Use of hydride reducing agents such as lithium aluminum hydride (LAH), sodium borohydride, Red-Al, or diisobutylaluminum hydride (DIBAL) to reduce carboxylic acids or esters to alcohols or to facilitate ring closure.

  • Amide Bond Formation: Coupling of azetidine derivatives with carboxylic acids or acid derivatives (e.g., 3,5-di-tert-butyl-4-hydroxybenzoic acid) using carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of bases such as triethylamine to form the methanone linkage.

  • Deprotection and Purification: Removal of protecting groups (e.g., benzhydryl) via catalytic hydrogenation with palladium catalysts under hydrogen atmosphere, followed by purification using aqueous extraction, crystallization, and chromatography.

Detailed Preparation Steps

Step No. Reaction/Process Reagents/Conditions Outcome/Notes
1 Esterification of Azetidine-3-carboxylic acid Thionyl chloride in methanol, room temperature Formation of methyl azetidine-3-carboxylate hydrochloride as a key intermediate.
2 Sulfonylation of 3-(hydroxymethyl)azetidine esters Methanesulfonyl chloride or tosyl chloride, triethylamine, DCM Conversion to mesylate or tosylate esters, activating for nucleophilic substitution.
3 Fluorination or trifluoromethylation TBAF or hydrogen fluoride/trimethylamine, triflic anhydride, diisopropylethylamine Introduction of fluoromethyl or trifluoromethyl groups at the 3-position of azetidine.
4 Reduction of esters or acids Lithium aluminum hydride (LAH), sodium borohydride, Red-Al, DIBAL in THF, 0°C to room temp Reduction to alcohols or ring-closure intermediates; control of temperature critical for selectivity.
5 Amide coupling Dicyclohexylcarbodiimide (DCC), triethylamine, THF, 0°C to room temp Formation of azetidinyl methanone by coupling azetidine amine with carboxylic acid derivatives.
6 Deprotection and purification Hydrogen gas, palladium catalyst, methanol, para-toluenesulfonic acid Removal of protecting groups; purification by crystallization or aqueous-organic extraction.

Research Findings and Optimization Notes

  • Hydride Reducing Agents: Selection of the hydride reducing agent influences yield and purity. Sodium triacetoxyborohydride and Red-Al offer milder conditions, while LAH provides strong reduction but requires careful temperature control to avoid over-reduction.

  • Fluorination Efficiency: Using tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes allows efficient fluorination of sulfonate intermediates, with yields improved by controlling reagent stoichiometry and reaction temperature.

  • Purification Techniques: Aqueous extraction with organic solvents such as methyl tetrahydrofuran (Me-THF) and washing with potassium carbonate solutions effectively remove impurities like chloromethyl azetidine derivatives, reducing impurities to less than 1%.

  • Amide Bond Formation: Carbodiimide-mediated coupling in tetrahydrofuran with triethylamine base at low temperatures (0°C) minimizes side reactions and improves crystalline product formation.

  • Catalytic Hydrogenation: Deprotection steps involving benzhydryl groups require palladium catalysts under hydrogen atmosphere at controlled pressures (40-60 psi) and temperatures (room temperature to 60°C) for complete removal without degrading the azetidine ring.

Summary Table of Key Reagents and Conditions

Reaction Type Typical Reagents/Conditions Purpose
Esterification Thionyl chloride, methanol Formation of azetidine esters
Sulfonylation Methanesulfonyl chloride, tosyl chloride, triethylamine, DCM Activation of hydroxyl group for substitution
Fluorination/Trifluoromethylation TBAF, HF/trimethylamine, triflic anhydride, diisopropylethylamine Introduction of fluorine/trifluoromethyl group
Reduction LAH, sodium borohydride, Red-Al, DIBAL in THF Reduction of esters/acids to alcohols
Amide Coupling DCC, triethylamine, THF Formation of methanone linkage
Deprotection Pd catalyst, H2 gas, methanol, para-toluenesulfonic acid Removal of protecting groups
Purification Aqueous extraction, Me-THF, K2CO3 washes Removal of impurities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodology :

  • Route Selection : Prioritize modular approaches, such as coupling azetidine derivatives with activated carbonyl intermediates. For example, highlights the use of azetidinylmethylphenyl moieties in analogous syntheses.
  • Optimization : Adjust solvent polarity (e.g., ethanol or DMF) and catalysts (e.g., palladium or acid catalysts) to enhance yields. demonstrates the use of thionyl chloride in ethanol for similar ketone formations .
  • Purification : Crystallization techniques, as described in for a related crystalline fumarate salt, can improve purity .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodology :

  • NMR Analysis : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify azetidine ring integrity and trifluoromethyl group presence. employed NMR for structural validation of analogous methanone derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.
  • X-ray Crystallography : For absolute stereochemical confirmation, as applied in for a crystalline azetidine-based salt .

Q. What safety protocols are critical during laboratory handling?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact ( ) .
  • Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation or high-temperature reactions.
  • Spill Management : Follow guidelines for containment (e.g., absorbent materials) and disposal .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the hydroxyl and trifluoromethyl groups be addressed?

  • Methodology :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., organocatalysts or metal complexes) to control stereochemistry. discusses enantioselective allylation for trifluoromethyl-containing compounds .
  • Dynamic Resolution : Use kinetic resolution during crystallization, as seen in for isolating enantiopure salts .

Q. What computational tools predict the compound’s reactivity or stability under experimental conditions?

  • Methodology :

  • DFT Calculations : Model electronic effects of the trifluoromethyl group on azetidine ring stability. references CSD database surveys for analogous structures to infer reactivity .
  • MD Simulations : Study solvation effects using tools like Gaussian or GROMACS, as suggested in for trifluoromethyl derivatives .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) during structural elucidation be resolved?

  • Methodology :

  • Variable Temperature NMR : Probe dynamic effects (e.g., ring puckering) that cause unexpected splitting.
  • Comparative Analysis : Cross-reference with structurally similar compounds in databases like CSD ( ) or patented derivatives ( ) .

Experimental Design & Data Analysis

Q. What strategies optimize HPLC purity assessment for this compound?

  • Methodology :

  • Column Selection : Use C18 reverse-phase columns with trifluoroacetic acid (TFA) in the mobile phase to resolve polar groups.
  • Gradient Elution : Adjust acetonitrile/water ratios to separate hydroxylated byproducts, as in ’s solubility studies .

Q. How can the compound’s stability under acidic/basic conditions be systematically evaluated?

  • Methodology :

  • Forced Degradation : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours. Monitor degradation via LC-MS.
  • Kinetic Profiling : Calculate degradation rate constants using Arrhenius plots, referencing ’s stability protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone

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